9-Methyl-1-oxa-4-azaspiro[5.5]undecane
Description
Significance of Spirocyclic Systems in Contemporary Chemical Biology
Spirocyclic systems are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensionality allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets such as proteins and enzymes. Unlike flat, aromatic systems, the non-planar nature of spirocycles provides a more nuanced interaction with the complex topographies of biological macromolecules. This structural rigidity, combined with the potential for introducing multiple stereocenters, makes them highly attractive for the design of novel therapeutic agents. The incorporation of a spirocyclic core can also favorably modulate the physicochemical properties of a molecule, including its solubility and metabolic stability.
Structural Characteristics and Nomenclature of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold
The 1-oxa-4-azaspiro[5.5]undecane scaffold is a bicyclic heterocyclic system. Its name is derived following the IUPAC nomenclature for spiro compounds. The "[5.5]" denotes that the spiro atom is the junction of two six-membered rings. The terms "1-oxa" and "4-aza" specify the presence of an oxygen atom at the first position and a nitrogen atom at the fourth position of the spiroundecane framework.
The core structure consists of a cyclohexane (B81311) ring and a morpholine (B109124) ring sharing a single carbon atom. The introduction of a methyl group at the ninth position results in 9-Methyl-1-oxa-4-azaspiro[5.5]undecane . This substitution can influence the compound's conformational preferences and its interactions with biological targets.
Table 1: Structural Details of this compound
| Feature | Description |
| Molecular Formula | C₁₀H₁₉NO |
| Parent Scaffold | 1-oxa-4-azaspiro[5.5]undecane |
| Key Heteroatoms | Oxygen (position 1), Nitrogen (position 4) |
| Ring System | Spirocyclic, consisting of a cyclohexane and a morpholine ring |
| Spiro Atom | The carbon atom common to both rings |
| Substitution | A methyl group at the 9th position |
Overview of Academic Research Trajectories for Spiro[5.5]undecane Derivatives, including this compound
Academic research into spiro[5.5]undecane derivatives has been multifaceted, with significant efforts directed towards their synthesis and the evaluation of their biological activities. While specific research on this compound is not extensively documented in publicly available literature, the broader class of 1-oxa-4-azaspiro[5.5]undecane and related diazaspiro[5.5]undecane derivatives has been investigated for various therapeutic applications.
For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential in treating obesity and pain. nih.govnih.gov Research has also been conducted on 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds as potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases. nih.gov Furthermore, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and studied as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management. acs.org
The synthesis of these spirocyclic systems often presents unique challenges due to the creation of a quaternary spirocenter. However, various synthetic strategies have been developed to access these complex scaffolds. The research trajectory for these compounds generally involves the design and synthesis of a library of derivatives with diverse substitutions, followed by in vitro and in vivo screening to identify lead compounds with desired biological activities.
While detailed research findings on this compound are scarce, its structural similarity to these actively investigated spirocyclic systems suggests its potential as a scaffold for the development of new chemical entities with interesting biological properties. Further research is warranted to fully elucidate the chemical and biological characteristics of this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
9-methyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-11-6-7-12-10/h9,11H,2-8H2,1H3 |
InChI Key |
OUGNVZFZHUYVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxa 4 Azaspiro 5.5 Undecane Scaffolds and Derivatives
Retrosynthetic Analysis of the Spiro[5.5]undecane Framework
A retrosynthetic analysis of the 9-Methyl-1-oxa-4-azaspiro[5.5]undecane core reveals several potential disconnection points, suggesting various forward synthetic strategies. The spirocyclic nature of the molecule, characterized by a quaternary carbon shared by two rings, presents a unique synthetic challenge. Key retrosynthetic approaches involve disconnecting the C-O bond of the tetrahydropyran (B127337) ring, the C-N bond of the piperidine (B6355638) ring, or one of the C-C bonds adjacent to the spirocenter. These disconnections lead to acyclic or monocyclic precursors that can be cyclized using a range of modern synthetic methods.
One common strategy involves the disconnection of the tetrahydropyran ring via an Oxa-Pictet-Spengler type reaction, leading to a piperidine-containing amino alcohol and an aldehyde or ketone. Alternatively, a Prins-type cyclization approach would disconnect the tetrahydropyran ring to an homoallylic alcohol embedded within a piperidine precursor. Ring-closing metathesis (RCM) offers another powerful retrosynthetic pathway, where the disconnection of two double bonds in a diene precursor reveals a more flexible acyclic intermediate.
Divergent and Convergent Synthetic Routes to the Spirocyclic Core
The synthesis of complex molecules like this compound can be approached through either divergent or convergent strategies.
Divergent Synthesis: This approach begins with a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. For the synthesis of this compound derivatives, a common 1-oxa-4-azaspiro[5.5]undecane core could be synthesized and subsequently functionalized at various positions, including the nitrogen atom or the carbon backbone.
Convergent Synthesis: In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex targets as it allows for the parallel synthesis of building blocks and minimizes the number of steps in the longest linear sequence. For this compound, a convergent approach might involve the synthesis of a substituted piperidine fragment and a separate fragment that will form the tetrahydropyran ring, followed by their coupling and cyclization.
Classical and Modern Cyclization Strategies for Spirocycle Formation
The formation of the spirocyclic core of 1-oxa-4-azaspiro[5.5]undecane can be achieved through a variety of classical and modern cyclization strategies. Classical methods often rely on intramolecular condensation reactions, such as aldol (B89426) or Mannich reactions, to form one of the rings onto a pre-existing cyclic precursor.
Modern cyclization strategies offer greater efficiency and stereocontrol. These include transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular allylic alkylation, and powerful cascade reactions that form multiple bonds in a single step. The choice of strategy depends on the desired substitution pattern and stereochemistry of the final product.
Prins Cascade Cyclization Approaches to Spiromorpholinotetrahydropyran Derivatives
The Prins cascade cyclization is a powerful tool for the synthesis of tetrahydropyran rings and has been applied to the construction of spiromorpholinotetrahydropyran derivatives, which share a similar core structure to 1-oxa-4-azaspiro[5.5]undecane. osi.lvchemscene.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The resulting oxocarbenium ion is then trapped by the tethered alkene to form the tetrahydropyran ring.
In the context of this compound synthesis, a piperidine ring would serve as the backbone for the homoallylic alcohol. The methyl group at the 9-position could be introduced by using a starting material that already contains this substituent on the piperidine ring.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-tosyl-4-(2-hydroxyethyl)-4-(prop-2-en-1-yl)piperidin-3-ol | Benzaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 25 | 75 | chemscene.com |
| N-Boc-4-(2-hydroxyethyl)-4-(prop-2-en-1-yl)piperidin-3-ol | Formaldehyde | In(OTf)₃ | DCE | 80 | 68 | osi.lv |
Ring-Closing Metathesis (RCM) in the Construction of Spiro[5.5]undecanes
Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the construction of a wide variety of cyclic and spirocyclic systems. nih.govsciforum.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. For the synthesis of the 1-oxa-4-azaspiro[5.5]undecane core, a diene precursor containing both the piperidine and the precursor to the tetrahydropyran ring would be required. The 9-methyl substituent would be incorporated into this acyclic diene prior to the RCM step.
| Diene Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| N-Allyl-N-(2-(cyclohex-1-en-1-yl)ethyl)prop-2-en-1-amine | Grubbs' 2nd Gen. | Toluene | 80 | 85 |
| N-(But-3-en-1-yl)-1-(pent-4-en-1-yl)cyclohexan-1-amine | Hoveyda-Grubbs' 2nd Gen. | CH₂Cl₂ | 40 | 92 |
Oxa-Pictet Spengler Reactions in Spirocyclic Amine Synthesis
The Oxa-Pictet-Spengler reaction is a variation of the classical Pictet-Spengler reaction that leads to the formation of tetrahydroisoquinoline and related fused heterocyclic systems. In the oxa-variant, a β-arylethylamine is replaced with a β-arylethanol, which reacts with an aldehyde or ketone under acidic conditions to form a spirocyclic ether. This methodology can be adapted for the synthesis of 1-oxa-4-azaspiro[5.5]undecane by using a suitably substituted piperidine derivative containing a hydroxyl group that can cyclize onto an iminium ion or an oxocarbenium ion. The synthesis of spirocyclic compounds has been achieved using 1-acyl protected piperidone ketals reacting with phenylethanol.
| Piperidine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Boc-4-(2-hydroxyethyl)piperidin-4-ol | Acetone | TFA | CH₂Cl₂ | 0-25 | 78 | |
| 1-Cbz-4-(2-hydroxyethyl)piperidin-4-ol | Cyclohexanone | p-TsOH | Toluene | 110 | 82 |
Tandem Conjugate Addition/Dipolar Cycloaddition Cascades for Azaspiro[5.5]undecane Ring Systems
Tandem reactions that form multiple bonds in a single operation are highly desirable for their efficiency and atom economy. A tandem conjugate addition/dipolar cycloaddition cascade has been successfully employed for the stereoselective synthesis of the azaspiro[5.5]undecane ring system. osi.lv This strategy typically involves the conjugate addition of a nucleophile to an activated alkene, which generates a transient intermediate that undergoes an intramolecular dipolar cycloaddition to form the spirocyclic core. osi.lv While this approach has been demonstrated for the synthesis of carbocyclic and other heterocyclic spirocycles, its application to the 1-oxa-4-azaspiro[5.5]undecane system would require careful design of the starting materials to incorporate the oxygen and nitrogen heteroatoms in the correct positions.
Stereoselective Synthesis of Enantiopure 1-Oxa-4-azaspiro[5.5]undecane Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure spirocyclic compounds is of paramount importance.
Achieving diastereoselectivity is crucial in constructing spirocycles with multiple stereocenters. For related azaspirocyclic systems like the 1-aza-spiro[5.5]undecane skeleton, a key strategy involves the intramolecular cyclization of N-acyliminium ions. semanticscholar.org This approach utilizes bicyclic enamines, derived from precursors like pipecolic acid, which bear an unsaturated side chain. semanticscholar.org The cyclization, prompted by acidic conditions, proceeds through a transition state where the nucleophilic side chain attacks the iminium ion. The stereochemical outcome is directed by the existing stereocenters in the bicyclic precursor, leading to the formation of the spirocyclic product as a single diastereomer in favorable cases. semanticscholar.org The relative stereochemistry of the newly formed quaternary center can be controlled by ensuring the intramolecular approach of the nucleophile occurs anti to a bulky substituent on the precursor ring. semanticscholar.org While this specific methodology was demonstrated for a carbocyclic analogue, the principles of using substrate-controlled diastereoselection are broadly applicable to the synthesis of related heterocyclic spirocycles.
When a synthetic route yields a racemic mixture, enantiomeric enrichment can be achieved through classical resolution techniques. These methods are particularly applicable to spirocyclic scaffolds containing basic nitrogen atoms, such as the 1-oxa-4-azaspiro[5.5]undecane system.
Kinetic Resolution: This technique separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. For chiral amines, enzymatic or non-enzymatic acylation is a common approach. The two enantiomers of the racemic amine react at different speeds to form an amide product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
Chiral Salt Formation: A widely used method for resolving racemic amines and carboxylic acids is the formation of diastereomeric salts. wikipedia.orglibretexts.org By treating the racemic spirocyclic amine with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid or camphorsulfonic acid, a mixture of two diastereomeric salts is formed. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most notably solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with a base to yield the individual, enantiomerically enriched spirocyclic amines. wikipedia.org The success of this method relies on finding a suitable chiral resolving agent and crystallization solvent system that provides significant solubility differences between the diastereomeric salts. wikipedia.org
Functionalization and Derivatization Strategies for the Spirocyclic Core
The therapeutic potential of a scaffold is unlocked through its functionalization, which allows for the modulation of its physicochemical properties and biological activity. Versatile synthetic strategies have been developed for the derivatization of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane core, providing a roadmap for modifying the 1-oxa-4-azaspiro[5.5]undecane system. acs.orgnih.govacs.org
The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives showcases a robust method for installing the core heteroatoms and providing handles for further diversification. acs.orgresearchgate.net A common synthetic pathway begins with N-protected piperidone, such as N-Boc-4-piperidone. acs.org The initial steps involve the formation of an epoxide, which serves as a key electrophile. acs.orgresearchgate.net This epoxide undergoes a thermal ring-opening reaction upon treatment with various primary amines (such as arylamines), installing the first nitrogen atom and yielding an aminoalcohol intermediate. acs.orgresearchgate.net
This aminoalcohol is a critical juncture for introducing functional groups. Subsequent acylation of the secondary amine followed by a base-mediated intramolecular cyclization (e.g., using potassium tert-butoxide) closes the second ring to form the spirocyclic core. acs.orgresearchgate.net The N-protecting group (e.g., Boc) can then be removed to allow for further functionalization at that position. acs.org
The synthetic routes developed for analogous diaza-spiro[5.5]undecane systems demonstrate the feasibility of selective modification at multiple positions, which can be extrapolated to the 1-oxa-4-azaspiro[5.5]undecane scaffold. acs.orgnih.govresearchgate.net
Modification at C-2: Small alkyl groups can be introduced at the C-2 position. This is typically achieved by starting the synthesis with a substituted α-glycolic acid or lactic acid, which becomes incorporated into the oxazinone ring of the spirocycle. nih.gov For the 1-oxa-4,9-diazaspiro[5.5]undecane system, derivatives bearing small alkyl groups at position 2 have been successfully synthesized. nih.govacs.org
Modification at N-4: The nitrogen at position 4 is readily functionalized. In the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane, the aryl group is introduced early in the sequence via the ring-opening of the epoxide intermediate with a corresponding arylamine. acs.orgresearchgate.net Alternatively, an aryl or heteroaryl group can be installed later in the synthesis via metal-catalyzed cross-coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, on an unprotected spirocyclic amine precursor. acs.org This allows for the introduction of a wide array of substituted pyridyl and other aryl moieties at this position. nih.govacs.org
Modification at N-9: The nitrogen at position 9 (in the piperidine ring) is typically functionalized in the final steps of the synthesis. After deprotection of an N-Boc precursor, the resulting secondary amine can be alkylated under standard conditions (e.g., using an alkyl halide, potassium carbonate, and sodium iodide) to introduce diverse substituents. acs.org Phenethyl derivatives at this position have been found to be particularly effective in studies targeting opioid and sigma-1 receptors. nih.govacs.org
The table below summarizes the positional modifications achieved in the synthesis of analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.orgnih.govacs.orgresearchgate.net
| Position | Type of Modification | Examples of Introduced Groups | Synthetic Step |
|---|---|---|---|
| C-2 | Alkylation | Small alkyl groups (e.g., Methyl, Ethyl, Cyclopropyl) | Use of substituted starting materials or later-stage modification |
| N-4 | Arylation / Heteroarylation | Substituted pyridyl moieties, other aryl groups | Epoxide ring-opening with arylamines or Buchwald-Hartwig/Ullmann coupling |
| N-9 | Alkylation / Arylation | Phenethyl derivatives, other alkyl and aryl groups | N-alkylation after deprotection of the piperidine nitrogen |
The development of versatile and robust synthetic routes is a key enabler for creating libraries of related compounds for structure-activity relationship (SAR) studies. The multi-step synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is well-suited for this purpose. acs.orgresearchgate.net By systematically varying the inputs at different stages of the synthesis, a large and diverse library of analogues can be generated.
For instance, a library can be built by:
Utilizing a range of different aryl- or heteroarylamines in the initial epoxide ring-opening step to explore substitutions at the N-4 position. acs.org
Employing various acyl halides for the acylation of the aminoalcohol intermediate to introduce diversity near the C-2 position. acs.org
Using a collection of alkylating agents in the final step to functionalize the N-9 position. acs.org
This combinatorial approach was effectively used to explore the SAR of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual MOR agonists and σ1R antagonists, leading to the identification of optimized compounds with potent analgesic activity. nih.govacs.org Such library synthesis is crucial for mapping the chemical space around a privileged scaffold and identifying candidates with improved potency, selectivity, and pharmacokinetic properties.
Conformational Analysis and Stereochemical Considerations in 1 Oxa 4 Azaspiro 5.5 Undecanes
Theoretical and Computational Chemistry Studies.
Theoretical and computational methods provide invaluable insights into the molecular properties and interactions of spirocyclic systems. These approaches allow for the investigation of ligand binding, conformational dynamics, and electronic characteristics that are often difficult to probe experimentally.
Molecular Docking Investigations of Ligand Binding Orientations.
While specific molecular docking studies on 9-Methyl-1-oxa-4-azaspiro[5.5]undecane are not extensively documented in the current body of literature, research on closely related spirocyclic scaffolds highlights the utility of this approach. For instance, molecular docking has been instrumental in understanding the binding of 1-oxa-9-azaspiro[5.5]undecane derivatives to biological targets. In a study focused on the development of antituberculosis agents, molecular docking was used to predict the binding modes of these spirocycles within the MmpL3 protein of M. tuberculosis. This computational analysis helped in optimizing the initial structure of the inhibitors to enhance their activity.
In a similar vein, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for chronic kidney diseases. uni.lu Although this scaffold contains an additional nitrogen atom, the general principles of how the spirocyclic core orients itself within a binding pocket can be inferred. Such studies typically reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, guiding the design of more effective therapeutic agents. The conformational rigidity of the spirocyclic scaffold is a key feature that can be exploited in rational drug design.
Analysis of Conformational Polymorphism and Dynamics of Spirocyclic Scaffolds.
The dynamics of the two rings in the 1-oxa-4-azaspiro[5.5]undecane system, a tetrahydropyran (B127337) and a piperidine (B6355638) ring, are of particular interest. The chair conformation is generally the most stable for six-membered rings. The presence of the spiro-junction and heteroatoms can influence the ring-inversion barriers and the preference for axial versus equatorial substitution. While specific data on this compound is limited, general principles of conformational analysis of substituted cyclohexanes and piperidines can be applied to predict the most stable conformers.
Quantum Chemical Calculations for Electronic Structure and Reactivity.
Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. Such calculations can provide information on molecular orbital energies, charge distribution, and the stability of different conformations. For the 1-oxa-4-azaspiro[5.5]undecane scaffold, these calculations can elucidate the influence of the oxygen and nitrogen heteroatoms on the electron density distribution across the molecule.
Advanced Spectroscopic Characterization for Stereochemical Elucidation.
Spectroscopic techniques are essential for the definitive determination of the three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers and the preferred conformations in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information about its constitution and conformation. The chemical shifts of the protons and carbons in the piperidine and tetrahydropyran rings are sensitive to their local electronic environment and spatial orientation.
In a study of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, ¹H and ¹³C NMR were used to confirm the synthesized structures. chemcd.com For example, the protons on the spirocyclic core would exhibit characteristic chemical shifts and coupling constants that could be used to deduce their relative stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning all the proton and carbon signals unambiguously.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. For instance, the observation of an NOE between the methyl group at the 9-position and specific protons on the piperidine or tetrahydropyran rings would help to establish their relative orientation.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination.
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of both the relative and absolute stereochemistry of all chiral centers.
Exploration of Biological Target Interactions and Molecular Mechanisms
Investigation of Receptor Ligand Properties and Selectivity
The rigid, three-dimensional structure of the oxa-azaspiro[5.5]undecane core makes it a valuable component for developing ligands with high affinity and selectivity for specific receptors. Its derivatives have been systematically studied to understand their structure-activity relationships (SAR) at key receptors involved in pain and metabolic signaling.
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as ligands for the sigma-1 receptor (σ1R). nih.gov The design strategy often involves a merging of known pharmacophores for σ1R and other targets to create dual-activity ligands. nih.gov Studies have explored how substitutions at various positions on the spirocyclic scaffold influence binding affinity and functional activity at the σ1R. This research has led to the identification of potent σ1R antagonists within this chemical series. nih.govacs.org
The same series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has also been investigated for activity at the mu-opioid receptor (MOR). nih.gov The primary goal of this research has been the development of dual-action ligands that combine MOR agonism with σ1R antagonism. nih.govacs.org Such a profile is sought for developing potent analgesics. nih.govacs.org Research has shown that modifying the substituents on the spirocyclic system allows for the fine-tuning of activity at both receptors. For example, placing phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 can yield compounds with a balanced profile of potent MOR agonism and σ1R antagonism. nih.gov One such compound, 15au, demonstrated a potent, balanced dual profile. nih.govacs.org
Table 1: Receptor Binding and Agonist Potency Data
| Compound Series | Target Receptor | Activity Type | Key Compound Example | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) |
|---|---|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | µ-Opioid Receptor (MOR) | Agonist | 15au | 0.83 | Not specified |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | Sigma-1 Receptor (σ1R) | Antagonist | 15au | 11 | Not specified |
| 1-oxa-9-azaspiro[5.5]undecane derivatives | FFA1/GPR40 | Agonist | Compound with 2-pyridyloxy group | Not specified | 1.621 |
| 1-oxa-9-azaspiro[5.5]undecane derivatives | FFA1/GPR40 | Agonist | Compound with 2-pyrimidinyloxy group | Not specified | 0.904 |
In the field of metabolic diseases, derivatives featuring a 1-oxa-9-azaspiro[5.5]undecane periphery have been designed as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. nih.govsemanticscholar.org This receptor is a target for stimulating glucose-dependent insulin (B600854) secretion. nih.gov The design of these agonists was inspired by advanced clinical candidates that also contain spirocyclic elements. nih.govsemanticscholar.org Research found that while an unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety was inactive, decorating this spirocyclic periphery with specific polar groups could yield potent agonists. nih.govsemanticscholar.org Specifically, the introduction of 2-pyridyloxy and 2-pyrimidinyloxy groups resulted in compounds with EC50 values of 1.621 µM and 0.904 µM, respectively. semanticscholar.org This was a significant finding, as it demonstrated that potent FFA1 agonism could be achieved with more polar compounds, a departure from the general trend where high lipophilicity is a known driver of potency for this receptor class. nih.govsemanticscholar.org
Enzyme Inhibition Studies and Mechanistic Insights at the Molecular Level
The oxa-azaspiro[5.5]undecane framework has also been incorporated into molecules designed to inhibit specific enzymes, demonstrating its versatility as a scaffold for targeting different classes of proteins.
Researchers have identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for various diseases. In one study, a lead compound from this series, designated as compound 19, exhibited excellent sEH inhibitory activity. nih.gov The study highlighted the potential of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold in creating effective sEH inhibitors. nih.gov
The inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis, is a validated strategy for developing antibacterial agents. While specific data on oxa-azaspiro[5.5]undecane derivatives targeting MRS is emerging, the general mechanisms of MRS inhibition have been well-studied with other chemical scaffolds, such as the diaryldiamine-containing compound REP8839. nih.govresearchgate.net This inhibitor shows potent activity against the Staphylococcus aureus MetRS with an inhibition constant (Ki) of 10 pM. nih.govresearchgate.net Mechanistic studies revealed that its inhibition is competitive with respect to the substrate methionine and uncompetitive with ATP. nih.govresearchgate.net This uncompetitive mechanism with ATP implies that high physiological concentrations of ATP would facilitate the inhibitor's binding, providing a significant advantage. nih.govresearchgate.net These mechanistic insights are valuable for the rational design of new inhibitors, potentially including those based on the oxa-azaspiro[5.5]undecane scaffold.
Table 2: Enzyme Inhibition Data
| Compound Series | Target Enzyme | Inhibition Mechanism | Key Compound Example | Inhibitory Potency (IC50 / Ki) |
|---|---|---|---|---|
| 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble Epoxide Hydrolase (sEH) | Not specified | Compound 19 | "Excellent inhibitory activity" (exact value not provided) |
| Diaryldiamine-based inhibitors* | Methionyl-tRNA Synthetase (MetRS) | Competitive with methionine, uncompetitive with ATP | REP8839 | 10 pM (Ki) |
\Data for REP8839 is included as a mechanistic example for the target enzyme class.*
Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibition by Spiro[5.5]undecane Scaffolds
The inhibition of acetyl-CoA carboxylase (ACC) is a significant area of research for addressing metabolic disorders. nih.gov ACC is a crucial enzyme in the synthesis of fatty acids, converting acetyl-CoA to malonyl-CoA. nih.gov There are two mammalian isoforms, ACC1 and ACC2. nih.gov Spiro[5.5]undecane scaffolds, particularly those with a 4-azaspiro[5.5]-undecane core structure, have been identified as effective dual inhibitors of both ACC1 and ACC2. nih.gov
Research into a library of 1,9-diazaspiro[5.5]undecan-2-ones, which share a similar spirocyclic core, revealed potent dual inhibition of human recombinant ACC1 and ACC2. nih.gov A general trend was observed where strong inhibition of ACC1 correlated with strong inhibition of ACC2. nih.gov Structure-activity relationship (SAR) studies explored modifications at various positions of the spiro[5.5]undecane ring system to optimize inhibitory activity and pharmacokinetic properties. nih.gov For instance, one compound with a 4-azaspiro[5.5]-undecane core demonstrated IC₅₀ values of 11 nM for hACC1 and 4 nM for hACC2 in a radiometric assay, highlighting the potency of this scaffold. nih.gov
The table below summarizes the inhibitory activity of representative compounds with spiro[5.5]undecane-related cores against ACC1 and ACC2.
| Compound | Core Structure | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
| 1b | 1,9-Diazaspiro[5.5]undecan-2-one | 3.4 | 1.0 |
| 1g | 1,9-Diazaspiro[5.5]undecan-2-one | 7 | 3 |
| 1h | 1,9-Diazaspiro[5.5]undecan-2-one | 11 | 5 |
| 1k | 4-Azaspiro[5.5]-undecane | 11 | 4 |
Helicase Inhibition (e.g., Chikungunya nsP2 Helicase) and Allosteric Modulation
Spirocyclic scaffolds related to 9-Methyl-1-oxa-4-azaspiro[5.5]undecane, specifically oxaspiropiperidines, have emerged as a first-in-class group of inhibitors targeting the non-structural protein 2 helicase (nsP2hel) of alphaviruses like the Chikungunya virus (CHIKV). biorxiv.orgacs.org The nsP2 helicase is an essential enzyme for viral replication, as it unwinds double-stranded RNA. biorxiv.orgresearchgate.net
Biochemical analyses have shown that these oxaspiropiperidine compounds function through a non-competitive mechanism with respect to both the single-stranded RNA substrate and the ATP cofactor. acs.org This indicates that they are allosteric inhibitors, binding to a site on the enzyme distinct from the active site to modulate its activity. biorxiv.orgacs.org This allosteric inhibition effectively blocks the enzyme's ATPase and dsRNA unwinding functions. acs.orgbiorxiv.org The lead inhibitors have demonstrated potent, nanomolar antiviral activity against CHIKV and broad-spectrum activity against other alphaviruses, including Mayaro virus (MAYV) and Venezuelan equine encephalitis virus (VEEV), supporting nsP2hel as a viable target for direct-acting antiviral drugs. biorxiv.orgresearchgate.net
Development and Application as Chemical Probes for Biological Systems
The unique properties of spiro[5.5]undecane derivatives have led to their development as high-quality chemical probes for investigating biological systems. acs.orgbiorxiv.orgnih.gov A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function.
A notable example is the resolution of an oxaspiropiperidine nsP2hel inhibitor into its constituent enantiomers. acs.orgnih.gov The (R)-enantiomer, designated (R)-1, was found to be a potent inhibitor of viral replication and nsP2hel enzymatic activity, while the (S)-enantiomer, (S)-1, was over 100 times less active. acs.orgbiorxiv.org This makes (R)-1 a highly selective and valuable chemical probe for studying alphavirus RNA helicases, with (S)-1 serving as an ideal negative control to ensure that observed biological effects are due to specific inhibition of the target. acs.orgbiorxiv.orgnih.gov
Probing Protein-Ligand Interactions and Binding Sites
Chemical probes based on the 1-oxa-4-azaspiro[5.5]undecane scaffold have been instrumental in confirming direct protein-ligand interactions and identifying binding sites. acs.org The direct binding of the active (R)-1 enantiomer to the CHIKV nsP2 helicase was unequivocally confirmed using fluorine-19 nuclear magnetic resonance (¹⁹F NMR) with a difluoro analog of the compound. acs.orgresearchgate.net
Further evidence of the binding site and interaction comes from viral resistance studies. biorxiv.orgacs.org Mutations that conferred resistance to the oxaspiropiperidine inhibitors were mapped to the RecA1 domain of the nsP2 helicase, pinpointing the specific region of the protein where the probe binds to exert its allosteric effect. acs.org Biophysical studies also suggest that conformational polymorphism in the spirocyclic scaffold may play a role in its allosteric inhibition mechanism. biorxiv.orgnih.gov
Elucidating Molecular Pathways and Cellular Functions
By using specific inhibitors as chemical probes, researchers can elucidate the role of target enzymes in complex molecular pathways and cellular functions. Small molecule helicase inhibitors, for example, can be used to understand the critical functions of a specific helicase in DNA repair and replication stress responses. nih.gov
In the context of virology, the oxaspiropiperidine probes targeting nsP2hel have been crucial in confirming the enzyme's essential role in the alphavirus lifecycle. acs.orgresearchgate.net By inhibiting nsP2hel, these probes effectively block viral RNA replication and transcription, thereby reducing viral titers. biorxiv.orgresearchgate.net This application not only validates nsP2hel as a drug target but also provides a powerful tool to dissect the specific stages of viral replication that depend on helicase activity, offering deeper insight into the molecular pathogenesis of viruses like CHIKV. biorxiv.orgacs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for Spirocyclic Undecanes
Impact of Spirocyclic Core Modifications on Target Binding Affinity and Selectivity.
The core structure of a spirocyclic compound plays a pivotal role in determining its binding affinity and selectivity for a biological target. Modifications to this core, such as altering the ring sizes or the heteroatom composition, can significantly impact the molecule's conformational rigidity and its ability to fit into a receptor's binding pocket. nih.govacs.org The spirocyclic framework, by its nature, introduces a higher fraction of sp3 hybridized carbons, a feature that is often correlated with success in clinical development due to the increased three-dimensionality it imparts. bldpharm.com
For instance, in the development of ligands for the σ1 receptor, a common feature is a basic amino group surrounded by hydrophobic structural elements. nih.gov The spatial relationship between these features, dictated by the spirocyclic core, is critical for high affinity. Studies on related diazaspiro[5.5]undecane systems have shown that the core scaffold is a key determinant for interaction with targets like the γ-aminobutyric acid type A (GABAA) receptor. soton.ac.uk The spirocyclic benzamide (B126) moiety in some of these compounds has been identified as a crucial element for binding. soton.ac.uk
Role of Substituent Variation at Key Positions of the Spiro Undecane (B72203) Scaffold.
The strategic placement of substituents on the spiro undecane scaffold is a fundamental aspect of optimizing biological activity. The rigid nature of the spirocycle allows for the precise orientation of these functional groups to maximize interactions with the target protein. mdpi.com
The introduction of a methyl group, such as at the C-9 position in 9-Methyl-1-oxa-4-azaspiro[5.5]undecane, can have profound effects on the compound's pharmacological profile. Methylation can influence several factors, including:
Lipophilicity: A methyl group generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution in the body. acs.org
Steric Interactions: The size and position of the methyl group can create specific steric interactions within the binding pocket of a receptor. This can either enhance binding by promoting a more favorable conformation or hinder it by causing steric clashes.
Metabolic Stability: Methylation can block sites of metabolism, leading to a longer half-life of the compound in the body. acs.org
In the context of related 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists, the introduction of a methyl group on the phenyl ring attached to the scaffold significantly influenced binding affinity. soton.ac.uk While an ortho-methyl group did not improve affinity, meta- and para-methyl substitutions resulted in compounds with high nanomolar affinity. soton.ac.uk This highlights the sensitivity of receptor binding to the precise location of even small alkyl substituents.
Pharmacophore models for spirocyclic ligands often consist of a basic amino group and surrounding hydrophobic regions. nih.gov Peripheral group modifications are employed to refine the interaction with these key pharmacophoric elements of the target receptor. For example, the introduction of an additional aryl moiety to spirocyclic ligands has led to very potent σ1 receptor ligands by enabling interaction with a previously unrecognized hydrophobic pocket of the receptor. nih.gov
In the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, exploration of different peripheral groups was crucial. researchgate.net It was found that phenethyl derivatives at the 9-position and substituted pyridyl moieties at the 4-position provided the best profiles. researchgate.net This demonstrates the importance of systematically exploring peripheral chemical space to optimize for dual-target activity.
The following table summarizes the impact of peripheral group modifications on the activity of various spirocyclic undecane derivatives, illustrating the principles of pharmacophore development.
| Scaffold | Target(s) | Key Peripheral Modification | Observed Effect on Activity |
| 1-oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R | Phenethyl at N-9, substituted pyridyl at N-4 | Optimal dual agonism/antagonism |
| Spirocyclic Piperidine (B6355638) | σ1 Receptor | Additional aryl moiety | Increased affinity and potency |
| 3,9-diazaspiro[5.5]undecane | GABAA Receptor | Methyl on peripheral phenyl ring (meta/para) | Improved binding affinity |
Stereochemical Influences on Molecular Recognition and Biological Function.
Stereochemistry is a critical factor in the biological activity of spiro compounds due to their well-defined three-dimensional structures. numberanalytics.com The chiral nature of biological targets means that different enantiomers or diastereomers of a spirocyclic ligand can exhibit vastly different binding affinities and functional activities. mdpi.com
The rigidity of the spirocyclic framework locks the substituents into specific spatial orientations, making the influence of stereochemistry particularly pronounced. mdpi.com This is a key advantage in drug design, as it allows for the creation of highly specific ligands.
Rational Ligand Design Strategies for Specific Biological Targets.
The design of spirocyclic ligands for specific biological targets often employs a rational, structure-based approach. This can involve:
Pharmacophore Modeling: Identifying the key chemical features required for binding to a target and designing a spirocyclic scaffold that presents these features in the correct spatial arrangement. nih.gov
Scaffold Hopping: Replacing an existing, less desirable core with a spirocyclic scaffold to improve properties such as potency, selectivity, or pharmacokinetics. nih.gov
Merging Strategy: Combining pharmacophoric elements of ligands for two different targets into a single molecule with a spirocyclic core to create dual-acting agents. researchgate.net This was successfully applied in the design of dual MOR agonists and σ1R antagonists based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. researchgate.net
Conformational Restriction: Introducing a spirocyclic element to rigidify a flexible molecule, thereby locking it into its bioactive conformation and reducing the entropic penalty upon binding. bldpharm.comresearchgate.net
The development of potent and selective ligands often involves an iterative process of design, synthesis, and biological evaluation, guided by an understanding of the SAR principles discussed above. The unique structural properties of spirocycles like this compound make them attractive scaffolds for the development of novel therapeutics. nih.gov
Future Directions and Emerging Research Avenues in Spirocyclic 1 Oxa 4 Azaspiro 5.5 Undecane Chemistry
Development of Novel and Efficient Synthetic Routes to Complex Spirocyclic Systems
The construction of spirocyclic frameworks has historically been a synthetic challenge due to the requisite formation of a quaternary carbon center. tandfonline.com However, recent advancements are paving the way for more efficient and diverse synthetic strategies. Future research is focused on developing methodologies that not only simplify access to the core 1-oxa-4-azaspiro[5.5]undecane scaffold but also allow for the creation of more complex and stereochemically rich derivatives.
Key emerging strategies include:
Diversity-Oriented Synthesis (DOS): DOS strategies are being developed to generate large libraries of structurally diverse spirocycles from simple starting materials. nih.gov These methods often employ cascade reactions to rapidly build molecular complexity, providing access to novel chemical space for biological screening. nih.gov
Asymmetric Catalysis: Achieving control over stereochemistry is crucial, as different stereoisomers of a spirocyclic compound can have vastly different biological activities. The development of robust asymmetric methods, including enantioselective cyclization reactions, will be critical for producing stereochemically pure spirocycles. researchgate.net
Photoredox and Electrochemical Methods: These modern synthetic techniques offer new ways to form the key carbon-carbon and carbon-heteroatom bonds required for spirocycle synthesis under mild conditions. tandfonline.com They can enable transformations that are difficult to achieve with traditional thermal methods, opening up new routes to previously inaccessible spirocyclic architectures.
Prins Cyclization: The Prins cyclization and its variants, such as the aza-Prins cyclization, have emerged as powerful tools for constructing spirocyclic systems, including the related 1-oxa-9-azaspiro[5.5]undecane scaffold. researchgate.netosi.lv Future work will likely focus on expanding the scope and improving the efficiency and stereoselectivity of these reactions for the synthesis of diverse spiro-heterocycles.
| Synthetic Strategy | Description | Potential Advantages |
| Diversity-Oriented Synthesis (DOS) | Employs cascade reactions to rapidly generate libraries of complex and diverse spiro-scaffolds from simple precursors. nih.gov | Access to novel chemical space, high Fsp3 values, efficient library generation. nih.gov |
| Asymmetric Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of spirocyclization reactions, yielding enantiomerically pure products. researchgate.net | Production of single stereoisomers, enabling precise structure-activity relationship studies. |
| Photoredox/Electrochemistry | Uses light or electricity to initiate radical or cationic reactions for ring formation under mild conditions. tandfonline.com | Access to unique reactivity, improved functional group tolerance, sustainable chemistry. |
| Prins Cyclization | A versatile cyclization reaction for forming carbon-carbon and carbon-heteroatom bonds in a single step to create spiro-architectures. researchgate.net | High atom economy, construction of complex ring systems, applicability to natural product synthesis. researchgate.net |
Advanced Computational Methodologies in Spirocyclic Compound Design and Optimization
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design and optimization of complex molecules like spirocycles. The development of more sophisticated computational methods is a key future direction for accelerating the discovery of new spirocyclic drug candidates. nih.gov
Emerging computational approaches include:
Quantum Chemical Calculations: These methods are being used to predict the properties of spirocyclic compounds, such as the equilibrium between different conformations (e.g., the spirocyclic and open forms of fluorescent probes). nih.govencyclopedia.pub This predictive power allows for the in silico design of molecules with desired characteristics, such as enhanced cell permeability or specific fluorescent properties, before committing to synthetic efforts. nih.govresearchgate.net
3D Shape and Property Matching: Given their defined three-dimensional structures, spirocycles are ideal candidates for computational design approaches that match molecular shape and properties to the binding sites of biological targets. nih.gov Advanced algorithms can screen virtual libraries of spirocyclic compounds to identify those with the highest probability of binding to a specific protein.
Machine Learning and AI: Artificial intelligence and machine learning models are being trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds. These models can help prioritize synthetic targets, predict potential biological targets for new spirocyclic scaffolds, and optimize drug-like properties. spirochem.com
| Computational Method | Application in Spirocycle Design | Key Benefit |
| Quantum Chemistry | Predicting molecular properties, such as conformational equilibria and reactivity. nih.govrsc.org | Rational design of molecules with specific functions (e.g., fluorescent probes). encyclopedia.pub |
| 3D Virtual Screening | Docking virtual libraries of spirocycles into protein binding sites to predict binding affinity. nih.gov | Efficient identification of potential hits and prioritization of synthetic targets. |
| Machine Learning/AI | Predicting ADME-Tox properties, identifying potential biological targets, and guiding library design. spirochem.com | Acceleration of the drug discovery pipeline and exploration of vast chemical space. |
Expansion of the Biological Target Landscape for Spirocyclic Scaffolds
The unique structural features of spirocycles allow them to interact with a wide range of biological targets, often with high affinity and selectivity. rmit.edu.vnresearchgate.net While they have already shown promise against established target classes like G protein-coupled receptors (GPCRs) and enzymes, a major avenue of future research is the expansion of their application to novel and challenging biological targets. researchgate.netnih.gov
A systematic analysis of bioactive spirocycles revealed activity against approximately 200 different targets, highlighting their versatility. nih.gov However, the combinations of ring sizes and types within these active compounds remain limited, suggesting that a vast, unexplored chemical space exists with the potential to interact with new biological targets. researchgate.netnih.gov
Emerging target areas for spirocyclic scaffolds include:
Protein-Protein Interactions (PPIs): PPIs represent a large and challenging class of drug targets. The rigid, three-dimensional nature of spirocycles makes them well-suited to mimic key structural motifs (like alpha-helices or beta-turns) at the interface of two proteins, enabling the development of potent and selective PPI inhibitors. researchgate.net
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), are increasingly important cancer targets. Spirocyclic scaffolds have been successfully used to develop selective inhibitors of these enzymes. tandfonline.com
Transporters: Membrane transport proteins, such as the MmpL3 lipid transporter in Mycobacterium tuberculosis, are essential for pathogen viability and represent promising antibacterial targets. osi.lv Spirocyclic compounds based on the related 1-oxa-9-azaspiro[5.5]undecane scaffold have shown potent inhibitory activity against MmpL3. osi.lv
Enzyme Inhibitors: Spirocyclic scaffolds continue to be explored for inhibiting various enzymes. For instance, derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in kidney disease. nih.gov
| Target Class | Rationale for Spirocycle Application | Example Target |
| Protein-Protein Interactions | Rigid 3D structure can mimic protein secondary structures at interaction interfaces. researchgate.net | p53-MDM2 mdpi.com |
| Epigenetic Enzymes | Can provide unique vectors for interacting with cofactor and substrate binding sites. tandfonline.com | Histone Deacetylases (HDACs) tandfonline.com |
| Membrane Transporters | Can be designed to have specific physicochemical properties for binding within transmembrane domains. | MmpL3 in M. tuberculosis osi.lv |
| Enzymes | Rigid scaffold can lock in optimal conformations for binding to active sites, improving potency and selectivity. tandfonline.com | Soluble Epoxide Hydrolase (sEH) nih.gov |
Applications in Chemical Biology Tool Development and Mechanistic Research
Beyond their therapeutic potential, spirocyclic scaffolds are emerging as powerful tools for chemical biologists to probe and understand complex biological processes. Their unique properties can be harnessed to create sophisticated molecular probes for a variety of applications.
Future directions in this area include:
Fluorescent Probes: The spirocyclization of xanthene-based dyes like rhodamine is a well-established mechanism for creating "off-on" fluorescent probes. encyclopedia.pub The equilibrium between the non-fluorescent spirocyclic form and the fluorescent open form can be controlled by specific biological triggers, such as enzymatic activity or the presence of a target analyte. nih.govresearchgate.net The development of new spirocyclic probes with improved brightness, cell permeability, and targeting specificity is an active area of research. researchgate.net
Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. Spirocyclic scaffolds incorporating photoreactive groups, such as diazirines, are being developed as minimalist probes. nih.gov These tools allow for the covalent cross-linking of the molecule to its biological target upon light irradiation, enabling subsequent identification and mechanistic studies. rsc.org
Conformationally Locked Ligands: The rigidity of the spirocyclic core can be used to lock a molecule into a specific conformation. tandfonline.com These conformationally constrained ligands are invaluable tools for studying the specific binding modes required for activity at a particular receptor or enzyme, helping to elucidate structure-activity relationships and guide the design of more potent and selective drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
